molecular formula C9H8N2O2 B13709733 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile

Cat. No.: B13709733
M. Wt: 176.17 g/mol
InChI Key: ITIQGHGJOAIQNS-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers can request a Certificate of Analysis (COA) and Safety Data Sheet (SDS) for quality and handling specifications. As a specialized chemical building block, this β-oxonitrile derivative features a 6-methoxypyridyl group, a scaffold frequently encountered in pharmaceutical and agrochemical research. Compounds with related structures, such as pyrazolo[1,5-a]pyridin-yl pyrimidines, are investigated for their potential as kinase inhibitors . Similarly, other β-oxonitrile derivatives are valuable intermediates in organic synthesis . Researchers value this compound for developing novel chemical entities, exploring new synthetic pathways, and studying structure-activity relationships.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-2-3-7(11-9)8(12)5-6-10/h2-4H,5H2,1H3

InChI Key

ITIQGHGJOAIQNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Esterification of 6-Methoxy-2-pyridinecarboxylic Acid

The initial step involves converting 6-methoxy-2-pyridinecarboxylic acid into its methyl ester derivative, which facilitates subsequent electrophilic substitutions. Typical conditions include refluxing with methanol in the presence of catalytic sulfuric acid:

Parameter Value Reference Notes
Reagent Methanol , Excess used to drive esterification
Catalyst Concentrated sulfuric acid Catalyzes ester formation
Temperature Reflux (~65°C) Ensures complete conversion
Yield 85-95% , Purity confirmed via NMR

Nitration of the Ester

Selective nitration introduces a nitro group ortho to the methoxy substituent, utilizing a mixture of concentrated sulfuric and nitric acids:

Parameter Value Reference Notes
Nitrating mixture H₂SO₄ / HNO₃ , Molar ratio optimized for regioselectivity
Temperature 0-5°C To prevent poly-nitration
Duration 30-60 min Monitored by TLC
Yield 80-90% , Product isolated via filtration

Alkylation with Halogenated Reagents

The nitrated ester undergoes alkylation with 1-bromo-3-chloropropane under basic conditions:

Parameter Value Reference Notes
Reagent 1-bromo-3-chloropropane , Alkylating agent
Base Potassium carbonate Facilitates nucleophilic substitution
Solvent Acetone or DMF , Aprotic solvent for SN2 reactions
Temperature Room temperature to 50°C Reaction time 12-24 hours
Yield 85-92% , Confirmed via NMR

Reduction of Nitro Group to Amino

The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reduction:

Parameter Value Reference Notes
Reducing agent Palladium on carbon (Pd/C) , Hydrogen gas source
Solvent Ethanol or methanol Mild conditions
Temperature Room temperature Reaction monitored by TLC
Yield 90-95% , Purity verified by NMR and HPLC

Alternatively, chemical reduction with iron powder in acidic media yields comparable results, with some process cost advantages.

Cyclization to Form Heterocyclic Core

Cyclization involves intramolecular condensation facilitated by base:

Parameter Value Reference Notes
Reagent Sodium hydroxide Promotes cyclization
Solvent Water or ethanol Mild heating (~80°C)
Duration 4-8 hours Monitored by TLC
Yield 75-85% Confirmed by NMR and MS

Chlorination and Amination

Chlorination with phosphorus oxychloride (POCl₃) introduces a chloromethyl group, which is then aminated:

Parameter Value Reference Notes
Chlorinating agent POCl₃ Controlled addition at low temperature
Temperature 0-5°C To prevent over-chlorination
Duration 2-4 hours Reaction completion confirmed by TLC
Subsequent amination Reaction with amines (e.g., aniline derivatives) Under reflux conditions

Data Tables Summarizing the Synthesis

Step Reagents Conditions Yield (%) Purity References
Esterification Methanol, H₂SO₄ Reflux 85-95 >99% (NMR) ,
Nitration H₂SO₄ / HNO₃ 0-5°C 80-90 Confirmed by TLC ,
Alkylation 1-bromo-3-chloropropane, K₂CO₃ RT to 50°C 85-92 NMR, HPLC ,
Reduction Pd/C, H₂ RT 90-95 NMR, HPLC ,
Cyclization NaOH 80°C 75-85 NMR, MS
Chlorination POCl₃ 0-5°C 80-90 NMR, TLC
Amination Amine derivatives Reflux 70-85 NMR, HPLC

Notes on Process Optimization and Industrial Relevance

  • Cost Efficiency: Starting from readily available precursors such as 6-methoxy-2-pyridinecarboxylic acid reduces overall costs.
  • Scalability: The described reactions, especially esterification, nitration, and reduction, are amenable to scale-up with appropriate safety measures.
  • Purity and Yield: High yields (>85%) and purity (>99%) are achievable, making these methods suitable for pharmaceutical manufacturing.
  • Environmental Considerations: Use of greener solvents and catalytic reductions minimizes hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity and applications of β-ketonitriles are highly dependent on their substituents. Below is a systematic comparison of 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile with analogous compounds:

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Key Applications/Reactivity References
This compound 6-Methoxy-2-pyridyl Synthesis of pyrrolo-pyridines, pyrazolo-pyridines
3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile Tosylamino-thiazolyl Heterocyclic ring systems (pyrimido-benzimidazoles)
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indolyl Hybrid pyridines, antimicrobial agents
3-(4-Methoxyphenyl)-3-oxopropanenitrile 4-Methoxyphenyl PET tracer precursor ([18F]VUIIS1008)
3-(2-Fluorophenyl)-3-oxopropanenitrile 2-Fluorophenyl Fine chemical synthesis (melting point: 60–62°C)
3-(2-Methylphenyl)-3-oxopropanenitrile 2-Methylphenyl Intermediate for pharmaceuticals

Reactivity and Electronic Effects

  • Electron-Donating Groups: The 6-methoxy group on the pyridine ring in the parent compound enhances electron density, facilitating nucleophilic attacks and cyclization reactions. This contrasts with the electron-withdrawing tosylamino group in the thiazolyl analog, which stabilizes intermediates in heterocycle formation .
  • Aromatic vs. Heteroaromatic Substituents : Indolyl and thiazolyl substituents (e.g., 3-(1H-indol-3-yl)-3-oxopropanenitrile) enable π-π stacking interactions, improving catalytic efficiency in MCRs . In contrast, the pyridyl group in the parent compound directs regioselectivity in pyridine ring formation .
  • Halogenated Derivatives : Fluorophenyl analogs (e.g., 3-(2-Fluorophenyl)-3-oxopropanenitrile) exhibit higher thermal stability (boiling point: ~297°C) due to fluorine's electronegativity, making them suitable for high-temperature reactions .

Detailed Research Findings

Physicochemical Properties

  • Solubility : Pyridyl and indolyl derivatives are polar and soluble in DMF or DMSO, whereas fluorophenyl analogs exhibit lower polarity, favoring organic solvents like THF .
  • Thermal Stability : Fluorophenyl and methylphenyl derivatives have higher melting points (60–62°C and N/A, respectively) compared to the parent compound, which is typically used in solution-phase reactions .

Biological Activity

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings, supported by data tables and case studies.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 220.24 g/mol
  • Melting Point : 98-100 °C
  • Solubility : Highly soluble in water, which facilitates cellular uptake and distribution.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative activity in various cancer cell lines. For instance, studies have shown that this compound can induce mitotic arrest and apoptosis in specific cancer cells, leading to reduced cell viability.

Enzyme Interactions

The compound is known to interact with several enzymes, influencing various biochemical pathways. It has been reported to undergo enzymatic reduction by short-chain dehydrogenases, resulting in the formation of hydroxylated metabolites that may have distinct biological effects.

The mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, enhancing its reactivity towards biological targets.
  • Reductive Amination : The compound can be reduced to an amine, forming iminium ions that may interact with various receptors and enzymes.

Case Studies

  • Cancer Cell Lines : In vitro studies on human cancer cell lines (e.g., A549 and H460) demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Metabolic Pathways : Animal model studies indicated that at lower doses, the compound modulated oxidative stress levels and enhanced metabolic functions, suggesting potential therapeutic applications in metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in cancer cells
Enzyme InteractionReduces activity of specific enzymes
Metabolic ModulationEnhances oxidative stress response

Q & A

Q. What are the common synthetic routes for preparing 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile, and what experimental parameters are critical for optimizing yield?

The compound can be synthesized via Knoevenagel condensation, where a methoxypyridine-derived aldehyde reacts with an active methylene nitrile (e.g., cyanoacetamide derivatives) in the presence of a base catalyst like piperidine. Alternatively, multicomponent reactions using porous catalysts such as MIL-125(Ti)-N(CH2PO3H2)₂ in ethanol under reflux have been reported to enhance reaction efficiency. Key parameters include temperature control (0–5°C for condensation steps), catalyst loading (10 mg per mmol substrate), and solvent selection (ethanol or acetonitrile) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

  • X-ray Powder Diffraction (XRPD) : To confirm crystallinity and polymorphic forms (e.g., peaks at 8.25°, 13.25°, and 25.39° in Cu-Kα radiation) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the methoxypyridyl and nitrile moieties.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., calculated [M+H]⁺ for C₁₀H₉N₂O₂: 205.0742) .

Q. How should researchers assess the stability of this compound under different storage conditions?

Stability studies should monitor:

  • Hygroscopicity : Store in anhydrous environments (desiccators with silica gel) to prevent hydrolysis of the nitrile group.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy to detect photo-degradation products. Polymorphic transitions can be tracked via periodic XRPD analysis .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic role of MIL-125(Ti)-N(CH2PO3H2)₂ in synthesizing derivatives of 3-oxopropanenitrile?

The catalyst facilitates tandem Knoevenagel-cyclocondensation by providing Brønsted acid sites (from -N(CH₂PO₃H₂)₂ groups) and Lewis acid sites (Ti⁴⁺) to activate carbonyl and nitrile groups. This dual activation lowers the energy barrier for forming tetrahydropyrido[2,3-d]pyrimidine derivatives. Kinetic studies suggest a turnover frequency (TOF) of ~12 h⁻¹ under optimized conditions .

Q. How can cocrystallization strategies improve the purification of this compound?

Cocrystallization with coformers like 3,5-dimethylpyrazole enhances crystallinity and purity by forming hydrogen bonds between the nitrile group and the pyrazole’s N-H. XRPD and Single-Crystal XRD are critical for validating cocrystal structure (e.g., diffraction angles at 17.65° and 25.39°). This method also reduces residual solvent content compared to traditional recrystallization .

Q. What structure-activity relationships (SAR) are observed for analogs of this compound in biological applications?

Modifications to the pyridyl or nitrile groups influence bioactivity:

  • Methoxy Position : 6-Methoxy on the pyridine ring (vs. 4-methoxy) enhances JAK inhibitory activity by improving hydrophobic interactions with kinase domains.
  • Nitrile Substitution : Replacement with amides reduces metabolic stability but increases solubility.
    SAR studies on related compounds (e.g., Frevecitinibum) highlight the importance of the 3-oxopropanenitrile scaffold in targeting inflammatory pathways .

Q. How do halogen substituents on the phenyl ring affect the reactivity of 3-oxopropanenitrile derivatives in cross-coupling reactions?

Halogens (e.g., Cl, Br at the 2- or 3-positions) increase electrophilicity, facilitating Suzuki-Miyaura couplings. For example, 3-(3-bromophenyl)-3-oxopropanenitrile reacts with arylboronic acids in Pd-catalyzed reactions to form biaryl derivatives. However, steric hindrance from ortho-substituents can reduce coupling efficiency .

Methodological Notes

  • Contradictions in Data : While some studies emphasize the utility of MIL-125(Ti) catalysts , others prioritize cocrystallization for purification . Researchers should validate methods based on target application (e.g., catalysis vs. pharmaceutical formulation).
  • Unresolved Issues : The metabolic fate of this compound remains underexplored. Future work could integrate LC-MS/MS to identify cytochrome P450-mediated oxidation products .

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